

The 2,3-Dimethylbenzofuran Scaffold: A Comparative Guide to Structure-Activity Relationships

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Compound of Interest

Compound Name: 2,3-Dimethylbenzofuran

Cat. No.: B1586527

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The benzofuran nucleus, a heterocyclic aromatic compound arising from the fusion of a benzene and a furan ring, is a cornerstone in the field of medicinal chemistry.^[1] Its prevalence in a multitude of natural products with diverse and potent biological activities has catalyzed extensive research into the synthesis and therapeutic applications of novel benzofuran derivatives.^{[2][3]} These derivatives have demonstrated a wide spectrum of pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory effects.^{[4][5]} This guide provides an in-depth technical comparison of the structure-activity relationships (SAR) of **2,3-dimethylbenzofuran** derivatives, offering insights for researchers, scientists, and drug development professionals. While the broader benzofuran scaffold is widely studied, this guide will focus on the specific influence of the 2,3-dimethyl substitution pattern on biological activity, drawing parallels from the wider benzofuran literature where direct data is emerging.

Anticancer Activity: Targeting Uncontrolled Cell Proliferation

Benzofuran derivatives have emerged as a promising class of anticancer agents, demonstrating cytotoxicity against a range of human cancer cell lines.^{[3][6]} The mechanism of action often involves the disruption of critical cellular processes. A key SAR observation is that substitutions at the C-2 and C-3 positions of the benzofuran ring can be crucial for cytotoxic activity.^[6]

For instance, studies on related benzofuran structures have shown that the introduction of a bromine atom on a methyl group at the 3-position of the benzofuran ring can lead to remarkable cytotoxic activity against leukemia cells.[6] This suggests that functionalization of the methyl groups in the **2,3-dimethylbenzofuran** scaffold could be a promising strategy for enhancing anticancer potency.

Furthermore, the presence of an N-phenethyl carboxamide group has been shown to significantly enhance antiproliferative activity in other benzofuran derivatives.[6] This effect can be further potentiated by substitutions on the N-phenethyl ring, such as a morpholinyl group.[6] These findings highlight the potential for developing potent anticancer agents by introducing specific amide functionalities to the **2,3-dimethylbenzofuran** core.

Table 1: Comparative Anticancer Activity of Benzofuran Derivatives

Compound ID	R1	R2	R3	Cancer Cell Line	IC50 (µM)	Reference
General Scaffold	2-Methyl	3-Methyl	Various Substituents	K562 (Leukemia)	Varies	[6]
Derivative 1	2-Methyl	3-(Bromomethyl)	H	K562 (Leukemia)	5	[6]
Derivative 1	2-Methyl	3-(Bromomethyl)	H	HL60 (Leukemia)	0.1	[6]
Derivative 2	2-Carboxylic acid	3-H	N-phenethyl carboxamide	Various	Potent	[6]

Antimicrobial Activity: Combating Pathogenic Microorganisms

The benzofuran scaffold is also a valuable template for the development of novel antimicrobial agents.^{[7][8]} The antimicrobial efficacy of benzofuran derivatives is closely linked to their specific substitution patterns.

For example, a study on (benzofuran-2-yl)(3-phenyl-3-methylcyclobutyl) ketoxime derivatives revealed that specific substitutions on the oxime ether moiety led to significant activity against *Staphylococcus aureus* and *Candida albicans*.^[7] The derivative with a 2-hydroxy-3-(N-methylpiperazino)propyl group was particularly potent against *S. aureus*.^[7] This indicates that the introduction of aminoalkyl groups to a **2,3-dimethylbenzofuran** core could yield effective antibacterial agents.

Furthermore, other research has highlighted that the introduction of heterocyclic rings, such as pyrazoles, to the benzofuran scaffold can result in compounds with significant antimicrobial activity.^[9] This suggests that hybrid molecules incorporating the **2,3-dimethylbenzofuran** moiety and a heterocyclic ring system could be a fruitful area for the discovery of new antimicrobial drugs.

Table 2: Comparative Antimicrobial Activity of Benzofuran Derivatives

Compound ID	R1	R2	Microorganism	MIC (µg/mL)	Reference
General Scaffold	2-Substituted	3-Methyl	<i>S. aureus</i> , <i>C. albicans</i>	Varies	^{[7][9]}
Oxime Derivative	2-Cyclobutyl ketoxime	3-H	<i>S. aureus</i>	Potent	^[7]
Oxime Derivative	2-Cyclobutyl ketoxime	3-H	<i>C. albicans</i>	Strong	^[7]
Pyrazole Derivative	2-Carbohydrazide	3-Methyl	Various bacteria & fungi	Significant	^[9]

Anti-inflammatory Activity: Modulating the Inflammatory Response

Chronic inflammation is a key factor in the pathogenesis of numerous diseases, and benzofuran derivatives have shown promise as anti-inflammatory agents.[5][10][11] The anti-inflammatory properties of these compounds are often attributed to their ability to inhibit key enzymes and signaling pathways involved in the inflammatory cascade.

A study on 2,3-dihydrobenzofuran-2-ones demonstrated that compounds with an alkyl or aryl group at the 6-position and a chlorine atom at the 5-position were potent anti-inflammatory agents.[10] This highlights the importance of substitution on the benzene ring of the benzofuran scaffold for this biological activity.

Furthermore, research on fluorinated benzofuran and dihydrobenzofuran derivatives has shown that these compounds can suppress lipopolysaccharide-stimulated inflammation by inhibiting the expression of cyclooxygenase-2 (COX-2) and nitric oxide synthase 2 (NOS2).[11] The presence of fluorine, bromine, and hydroxyl or carboxyl groups was found to enhance the biological effects. These findings suggest that strategic halogenation and the introduction of acidic or hydroxyl moieties to the **2,3-dimethylbenzofuran** core could lead to potent anti-inflammatory drugs.

Table 3: Comparative Anti-inflammatory Activity of Benzofuran Derivatives

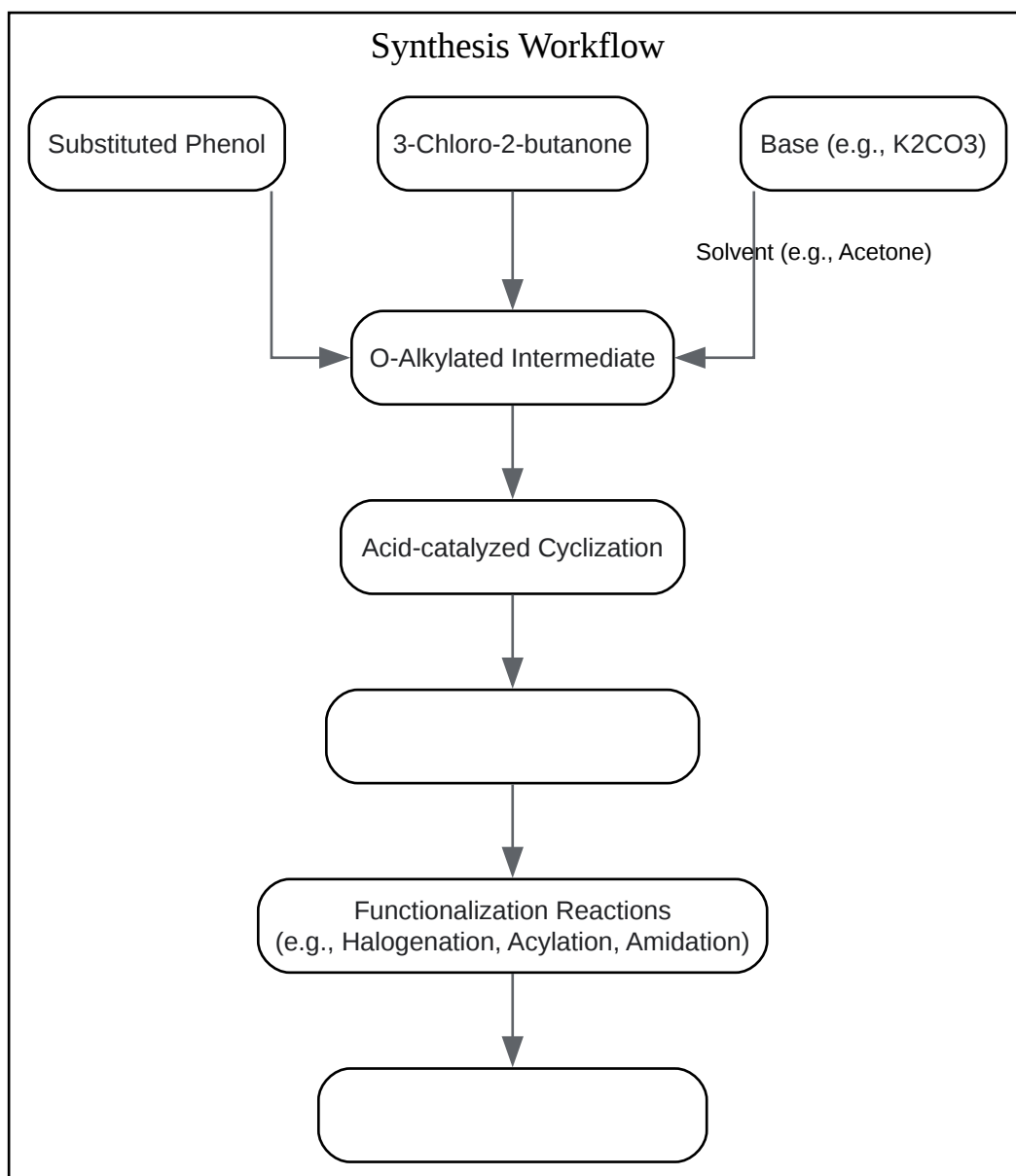
Compound ID	R1	R2	R3 (on Benzene Ring)	Assay	IC50 (µM)	Reference
General Scaffold	2,3-Dihydro	H	5-Chloro, 6-Cyclohexyl	Prostaglandin Synthesis Inhibition	Potent	[10]
Fluorinated Derivative 1	Various	Various	Difluoro, Bromo, Carboxyl	PGE2 Inhibition	1.92	[11]
Fluorinated Derivative 2	Various	Various	Difluoro, Bromo, Ester	IL-6 Inhibition	1.23 - 9.04	[11]
Aza-benzofuran	Double bond at C2-C3	Various	H	NO Production Inhibition	17.31	[5]

Experimental Protocols

General Synthesis of 2,3-Dimethylbenzofuran Derivatives

A common route for the synthesis of the **2,3-dimethylbenzofuran** scaffold involves the reaction of a substituted phenol with 3-chloro-2-butanone in the presence of a base, such as potassium carbonate, followed by cyclization. Further modifications can then be made to introduce diverse functionalities at various positions of the benzofuran ring.

Workflow for the Synthesis of **2,3-Dimethylbenzofuran** Derivatives



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Caption: General synthetic route to **2,3-dimethylbenzofuran** derivatives.

In Vitro Cytotoxicity Assay (MTT Assay)

- Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

- Treat the cells with various concentrations of the test compounds (**2,3-dimethylbenzofuran** derivatives) and a vehicle control.
- Incubate for 48-72 hours.
- Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
- Remove the medium and add DMSO to dissolve the formazan crystals.
- Measure the absorbance at 570 nm using a microplate reader.
- Calculate the cell viability and determine the IC₅₀ values.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

- Prepare a serial dilution of the test compounds in a 96-well microtiter plate.
- Inoculate each well with a standardized suspension of the test microorganism.
- Include positive (antimicrobial agent) and negative (no compound) controls.
- Incubate the plates at an appropriate temperature for 18-24 hours.
- Determine the Minimum Inhibitory Concentration (MIC) as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Nitric Oxide (NO) Production Assay in Macrophages

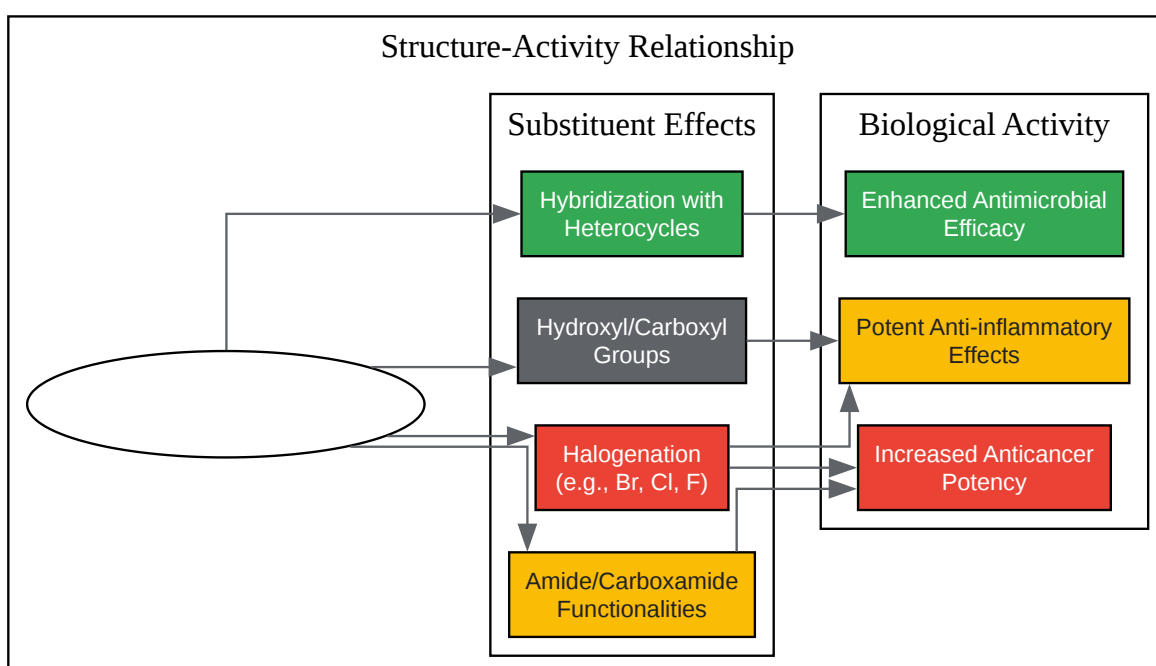
- Plate RAW 264.7 macrophages in a 96-well plate and allow them to adhere.
- Pre-treat the cells with different concentrations of the test compounds for 1 hour.
- Stimulate the cells with lipopolysaccharide (LPS) (1 µg/mL) for 24 hours.
- Collect the cell culture supernatant.
- Measure the nitrite concentration in the supernatant using the Griess reagent.

- Calculate the percentage of NO inhibition relative to the LPS-stimulated control.

Structure-Activity Relationship Insights

The biological activity of **2,3-dimethylbenzofuran** derivatives is intricately linked to the nature and position of substituents on the benzofuran core.

Key SAR Findings for Benzofuran Derivatives



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Caption: Key structural modifications influencing the biological activity of benzofuran derivatives.

Conclusion

The **2,3-dimethylbenzofuran** scaffold represents a promising framework for the design and development of novel therapeutic agents. The existing body of research on benzofuran derivatives provides a strong foundation for predicting the structure-activity relationships of this specific substitution pattern. Strategic modifications, such as halogenation, the introduction of

amide and heterocyclic moieties, and the incorporation of hydroxyl and carboxyl groups, are likely to yield potent anticancer, antimicrobial, and anti-inflammatory compounds. Further focused research on a diverse library of **2,3-dimethylbenzofuran** derivatives is warranted to fully elucidate their therapeutic potential and to develop lead compounds for further preclinical and clinical investigation. This guide serves as a valuable resource for researchers embarking on this exciting area of drug discovery.

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